

# Spectroscopic Profile of 3-Bromothiophene-4-boronic acid: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromothiophene-4-boronic acid

Cat. No.: B010461

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromothiophene-4-boronic acid** (CAS No: 101084-76-8), a key building block in organic synthesis, particularly in the development of novel pharmaceuticals and organic electronic materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and experimental protocols.

## Introduction: Significance and Physicochemical Properties

**3-Bromothiophene-4-boronic acid** is a bifunctional organoboron compound featuring a thiophene ring substituted with both a bromine atom and a boronic acid group. This unique substitution pattern makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the thiophene moiety into complex molecular architectures.

Key Physicochemical Properties:

Property	Value	Source
Molecular Formula	C4H4BBrO2S	PubChem[1]
Molecular Weight	206.85 g/mol	ChemBK[2]
Appearance	White to light yellow solid	ChemBK[2]
Melting Point	193-195 °C	ChemBK[2]
Density	1.87 g/cm <sup>3</sup> (Predicted)	ChemBK[2]
Boiling Point	353.2 °C (Predicted)	ChemBK[2]

Safety and Handling: **3-Bromothiophene-4-boronic acid** is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For **3-Bromothiophene-4-boronic acid**, both <sup>1</sup>H and <sup>13</sup>C NMR provide critical information about the electronic environment of the protons and carbons in the thiophene ring.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **3-Bromothiophene-4-boronic acid** is expected to show two distinct signals for the two protons on the thiophene ring, in addition to a broad signal for the acidic protons of the boronic acid group.

Typical <sup>1</sup>H NMR Data (300 MHz, DMSO-d<sub>6</sub>):

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.3	s (broad)	2H	B(OH) <sub>2</sub>
~8.1	d	1H	H-5
~7.8	d	1H	H-2

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Expert Interpretation: The downfield chemical shifts of the thiophene protons are indicative of the electron-withdrawing nature of both the bromine atom and the boronic acid group. The protons on the boronic acid group typically appear as a broad singlet that can exchange with D<sub>2</sub>O.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will provide insights into the carbon framework of the molecule.

Expected <sup>13</sup>C NMR Data (75 MHz, DMSO-d<sub>6</sub>):

Chemical Shift ( $\delta$ , ppm)	Assignment
~140	C-4 (ipso-carbon attached to Boron)
~135	C-5
~130	C-2
~115	C-3 (ipso-carbon attached to Bromine)

Causality in Experimental Choices: The choice of a deuterated polar aprotic solvent like DMSO-d<sub>6</sub> is crucial for solubilizing the boronic acid and preventing the rapid exchange of the B(OH)<sub>2</sub> protons, which allows for their observation in the <sup>1</sup>H NMR spectrum.

## Experimental Protocol for NMR Data Acquisition

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **3-Bromothiophene-4-boronic acid** and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in an NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **<sup>1</sup>H NMR Acquisition:** Acquire the <sup>1</sup>H NMR spectrum using a standard pulse program. A spectral width of 10-12 ppm is typically sufficient.
- **<sup>13</sup>C NMR Acquisition:** Acquire the <sup>13</sup>C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the <sup>1</sup>H NMR spectrum and reference the spectra to the residual solvent peak.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Bromothiophene-4-boronic acid** will be characterized by absorptions corresponding to the O-H, C-H, C=C, B-O, and C-Br bonds.

Typical IR Data:

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3500-3200	Broad, Strong	O-H stretching (boronic acid)
~3100	Medium	Aromatic C-H stretching
~1600-1400	Medium-Strong	C=C stretching (thiophene ring)
~1350	Strong	B-O stretching
~1050	Strong	C-O stretching
~700-600	Medium	C-Br stretching

Expert Interpretation: The broad and strong absorption in the 3500-3200  $\text{cm}^{-1}$  region is a characteristic feature of the hydrogen-bonded O-H stretching of the boronic acid group. The presence of sharp peaks in the aromatic C-H stretching region and the C=C stretching region confirms the thiophene ring structure.

## Experimental Protocol for IR Data Acquisition (ATR)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
- Background Scan: Record a background spectrum of the empty ATR crystal.
- Sample Application: Place a small amount of the solid **3-Bromothiophene-4-boronic acid** sample onto the ATR crystal and apply pressure to ensure good contact.
- Sample Scan: Acquire the IR spectrum of the sample.
- Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify and label the significant absorption bands.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **3-Bromothiophene-4-boronic acid**, the mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine.

Expected MS Data (Electron Ionization - EI):

m/z	Relative Intensity	Assignment
206/208	High	$[\text{M}]^+$ (Molecular ion)
188/190	Medium	$[\text{M} - \text{H}_2\text{O}]^+$
161/163	Medium	$[\text{M} - \text{B}(\text{OH})_2]^+$

Expert Interpretation: The presence of a pair of peaks with a ~1:1 intensity ratio at m/z 206 and 208 is the hallmark of a compound containing one bromine atom (due to the natural abundance

of  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes). Fragmentation often involves the loss of water from the boronic acid group or the loss of the entire boronic acid moiety.

## Experimental Protocol for MS Data Acquisition (GC-MS)

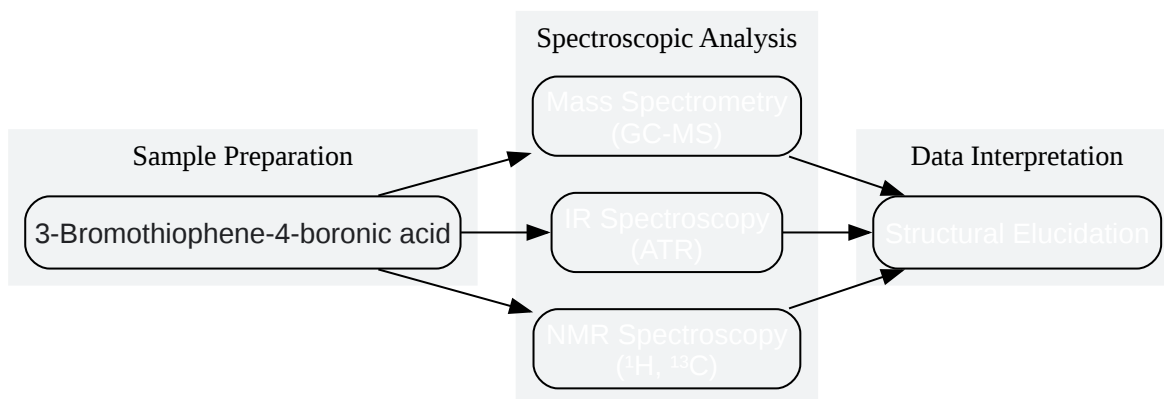
- **Sample Preparation:** Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).
- **GC Method:** Develop a suitable gas chromatography (GC) method to ensure the compound elutes as a sharp peak. The injection port temperature should be high enough to vaporize the sample but not cause degradation.
- **MS Method:** Set the mass spectrometer to scan a suitable mass range (e.g.,  $m/z$  50-300) in electron ionization (EI) mode.
- **Data Acquisition and Analysis:** Inject the sample into the GC-MS system. Analyze the mass spectrum corresponding to the GC peak of the compound, paying close attention to the molecular ion and the isotopic pattern of bromine-containing fragments.

## Visualization of Molecular Structure and Workflow

### Molecular Structure

Caption: 2D structure of **3-Bromothiophene-4-boronic acid**.

### Spectroscopic Analysis Workflow



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Caption: General workflow for spectroscopic analysis.

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## References

- 1. 3-Bromothiophene-4-boronic acid | C<sub>4</sub>H<sub>4</sub>BBrO<sub>2</sub>S | CID 23005318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
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